Fructosyl-glycine
Overview
Description
Fructosyl-glycine is a compound formed by the reaction between fructose and glycine. It is a type of fructosamine, which are compounds formed by the non-enzymatic reaction of reducing sugars with amino acids. This compound is of particular interest due to its role in the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor.
Preparation Methods
Synthetic Routes and Reaction Conditions: Fructosyl-glycine can be synthesized by heating a mixture of fructose and glycine. The reaction typically involves dissolving fructose and glycine in a solvent such as methanol or water, and then heating the mixture to promote the formation of this compound. The reaction can be catalyzed by acids or bases to increase the yield.
Industrial Production Methods: In an industrial setting, this compound can be produced using enzymatic methods. Enzymes such as fructosyltransferases can catalyze the transfer of a fructosyl group from a donor molecule to glycine, forming this compound. This method is advantageous as it can be carried out under milder conditions and can be more specific, reducing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: Fructosyl-glycine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form glucosone and glycine.
Reduction: It can be reduced to form glucitolyl-glycine.
Hydrolysis: this compound can be hydrolyzed to release fructose and glycine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen in the presence of enzymes such as fructosyl-amino acid oxidase.
Reduction: Reducing agents such as sodium borohydride can be used.
Hydrolysis: Acidic or basic conditions can promote hydrolysis.
Major Products:
Oxidation: Glucosone and glycine.
Reduction: Glucitolyl-glycine.
Hydrolysis: Fructose and glycine.
Scientific Research Applications
Fructosyl-glycine has several applications in scientific research:
Chemistry: It is used as a model compound to study the Maillard reaction and the formation of advanced glycation end products.
Biology: It is used to study the effects of glycation on proteins and other biomolecules.
Medicine: this compound and other fructosamines are used as biomarkers for monitoring blood sugar levels in diabetic patients.
Industry: It is used in the food industry to study and control the browning reactions in food products.
Mechanism of Action
Fructosyl-glycine exerts its effects primarily through the Maillard reaction. In this reaction, the fructosyl group reacts with amino groups on proteins, leading to the formation of advanced glycation end products. These products can alter the structure and function of proteins, leading to various biological effects. The reaction is non-enzymatic and occurs under physiological conditions, making it relevant in both food science and medicine.
Comparison with Similar Compounds
Fructosyl-glycine is similar to other fructosamines such as fructosyl-lysine and fructosyl-valine. it is unique in its specific formation from fructose and glycine. Compared to fructosyl-lysine, which is formed from fructose and lysine, this compound is simpler and can be used as a model compound to study more complex fructosamines. Other similar compounds include:
- Fructosyl-lysine
- Fructosyl-valine
- Fructosyl-phenylalanine
These compounds share similar chemical properties but differ in their specific amino acid components, leading to differences in their biological and chemical behavior.
Biological Activity
Fructosyl-glycine is an Amadori compound formed through the non-enzymatic glycation of glycine by fructose. This compound has garnered attention due to its potential biological activities, particularly in the context of diabetes and related metabolic disorders. This article will explore the biological activity of this compound, focusing on its enzymatic interactions, implications in health, and relevant case studies.
Chemical Structure and Formation
This compound is produced through the Maillard reaction, a complex series of reactions between reducing sugars and amino acids. The formation of this compound is influenced by factors such as temperature, pH, and concentration of reactants. Under acidic conditions, this compound can undergo dehydration and rearrangement reactions, leading to various derivatives that may exhibit different biological properties .
Enzymatic Activity
Research has identified several enzymes that interact with this compound, particularly fructosamine oxidases (FAOX). These enzymes catalyze the oxidative deglycation of fructosamines, including this compound. The biological significance of these enzymes lies in their potential to mitigate the effects of glycation on proteins, which is particularly relevant in diabetic complications .
Table 1: Enzymatic Properties of FAOX
Enzyme Source | Substrate Preference | Specific Activity (units/mg) | Optimal pH |
---|---|---|---|
Aspergillus fumigatus | This compound | 3.3 | 7.0 |
Corynebacterium sp. | Fructosyl-valine | High | 7.5 |
Pichia N1-1 | Fructosyl-ε-N-lysine | Variable | 6.5 |
Biological Implications
The accumulation of this compound and other glycated compounds in the body is linked to several health issues, particularly diabetes. Glycated proteins can lead to advanced glycation end products (AGEs), which are implicated in chronic inflammation and tissue damage. Studies have shown that the levels of this compound correlate with markers of glycemic control, making it a potential biomarker for diabetes management .
Case Study: this compound as a Biomarker
A study investigated the relationship between this compound levels and glycemic control in diabetic patients. The results indicated that higher concentrations of this compound were associated with elevated HbA1c levels, suggesting its utility as a biomarker for monitoring diabetes progression .
Therapeutic Potential
Given the role of this compound in diabetic complications, there is interest in developing therapeutic strategies targeting its formation or enhancing its degradation through FAOX enzymes. For instance, engineered FAOX variants have shown improved activity towards fructosyl compounds, presenting a novel approach for reducing glycation-related damage in diabetic patients .
Table 2: Engineered FAOX Variants
Variant | Substrate Specificity | Activity Improvement (%) | Application Potential |
---|---|---|---|
AnFPOX-15 | Fructosyl hexapeptide | 50% | Diabetes diagnostics |
FAOX-C | Fructosyl-valine | 30% | Therapeutic enzyme |
Properties
IUPAC Name |
2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO7/c10-3-5(12)8(16)7(15)4(11)1-9-2-6(13)14/h5,7-10,12,15-16H,1-3H2,(H,13,14)/t5-,7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUYJMQMTNJNFS-LPBLVHEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)CNCC(=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H](C(=O)CNCC(=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196101 | |
Record name | Fructosyl-glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70196101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4429-05-4 | |
Record name | N-(1-Deoxy-D-fructos-1-yl)glycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4429-05-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fructosyl-glycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004429054 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fructosyl-glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70196101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.